(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 33294-81-4) is a bicyclic amino acid with a rigid, strained scaffold. Its molecular formula is C₆H₉NO₂ (MW: 127.14 g/mol), and it features a fused cyclopropane ring system that confers unique stereochemical and electronic properties. This compound is widely utilized as a building block in medicinal chemistry, particularly for designing peptidomimetics and central nervous system (CNS) agents due to its ability to mimic proline while enhancing metabolic stability . Key physical properties include a melting point of 224–230°C, density of 1.327 g/cm³, and a pKa of 2.38 (predicted) .
Properties
IUPAC Name |
(1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-YUPRTTJUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-16-9 | |
| Record name | (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Intermediate Isolation
The patent-described pathway involves nine steps, optimized for yield and stereochemical fidelity:
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Synthesis of 2-cyanocyclopropylcarboxylic acid :
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Formation of 2-cyanocyclopropylaldehyde :
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Acetal protection :
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Aminomethyl group introduction :
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Ring-closing cyanation :
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Hydrolysis to carboxylic acid :
Stereochemical Control and Isolation
The crude product exists as a cis/trans diastereomeric mixture. Purification employs:
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Copper (II) hydroxide complexation : Selective precipitation of the cis-isomer’s copper salt in methanol.
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Hydrogen sulfide treatment : Liberation of the free acid by precipitating copper sulfide.
| Parameter | Value/Technique |
|---|---|
| Final product purity | >99% (by NMR) |
| Yield (over 9 steps) | 12–15% |
| Melting point | 252–256°C (lit.) |
| Optical rotation | Not reported in public sources |
Critical Analysis of Industrial-Scale Viability
Advantages of the Patent Route
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Scalability : All steps performed under atmospheric pressure with standard glassware.
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Cost efficiency : Potassium cyanide and acetic acid are inexpensive reagents.
Limitations and Risks
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Toxic intermediates : Cyanide handling requires strict safety protocols.
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Low overall yield : 12–15% yield necessitates process optimization for commercial production.
Physicochemical Characterization Data
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Neuropharmacology
One of the primary applications of (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is in the field of neuropharmacology. It serves as a precursor in the synthesis of orexin receptor antagonists, which are being investigated for their potential in treating sleep disorders and obesity. Research indicates that compounds derived from this bicyclic structure exhibit promising affinities for orexin receptors, which play a crucial role in regulating wakefulness and appetite .
Pain Management
This compound has also been explored for its analgesic properties. Studies have shown that derivatives of this compound can modulate pain pathways effectively, making them candidates for developing new pain management therapies .
Building Blocks in Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis due to its unique structural properties. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. For example, it can be converted into different derivatives through reactions such as esterification and amination .
Synthesis of Peptide Mimetics
The compound's structure is conducive for use in synthesizing peptide mimetics, which are important in drug design for mimicking the biological activity of peptides while improving stability and bioavailability . This application is particularly relevant in developing therapeutics that target protein-protein interactions.
Case Studies
Mechanism of Action
The mechanism of action of (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
Stereochemical Variants
Key Insight : Stereochemistry profoundly impacts biological activity. For example, (1R,2S,5S)-isomers show differential binding to fatty acid-binding protein 4 (FABP4), with IC₅₀ values varying based on substituents (e.g., thiophene acetyl derivatives achieve IC₅₀ = 1.7 µM) .
Functionalized Derivatives
Key Insight : Protective groups (e.g., Boc, Fmoc) enhance solubility and stability during synthesis. Dichloro or methyl substitutions (e.g., 6,6-dimethyl derivatives) improve lipophilicity, influencing blood-brain barrier penetration .
Pharmacologically Active Analogs
Key Insight: While LY354740 shares a bicyclic backbone with the target compound, its 2,6-dicarboxylic acid groups and aminobicyclo structure enable potent mGluR modulation, highlighting the importance of functional group placement .
Biological Activity
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as 3-ABHCA, is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of 3-ABHCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 141.14 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
3-ABHCA primarily functions as a modulator in biochemical pathways by interacting with specific proteins and enzymes. Its mechanism involves:
- Binding Affinity : The compound exhibits high binding affinity to certain receptors, which can influence cellular signaling pathways.
- Enzymatic Inhibition : It has been shown to inhibit specific enzymes, thereby altering metabolic processes within cells.
1. Protein Interactions
Research indicates that this compound serves as a valuable probe in the study of protein interactions. It is utilized to investigate binding sites and mechanisms of various proteins, particularly in proteomics research .
2. Therapeutic Applications
The compound is being explored for its potential therapeutic applications in several areas:
- Neuropharmacology : Studies suggest that 3-ABHCA may play a role in modulating neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
- Cancer Research : Preliminary findings indicate that the compound might inhibit tumor growth by targeting specific cancer-related pathways .
Case Studies
Comparative Analysis
To better understand the efficacy and specificity of this compound, it is essential to compare it with similar compounds:
Q & A
Q. Table 1: Reaction Optimization Parameters
How is the stereochemical configuration of this compound validated experimentally?
Basic
Stereochemical validation employs:
- X-ray crystallography : Resolves absolute configuration via single-crystal analysis .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases of hexane/isopropanol .
- NMR spectroscopy : NOE experiments confirm spatial relationships between protons in the bicyclic framework .
What strategies optimize enantiomeric purity during large-scale synthesis?
Q. Advanced
- Asymmetric catalysis : Use chiral auxiliaries (e.g., BOC-protected intermediates) during cyclopropanation to enforce stereoselectivity .
- Continuous flow systems : Maintain consistent reaction conditions (temperature, pressure) to minimize racemization .
- Crystallization-induced dynamic resolution : Exploit differential solubility of enantiomers in solvents like EtOAc/hexane .
How can researchers resolve contradictions in reported biological activities?
Advanced
Discrepancies in bioactivity studies often arise from:
- Enantiomeric impurities : Validate purity via chiral HPLC and compare activity of isolated enantiomers .
- Assay variability : Standardize cell-based assays (e.g., enzyme inhibition IC₅₀ measurements) using controls like known inhibitors .
- Solubility effects : Use co-solvents (DMSO/PBS) to ensure consistent compound dissolution across studies .
How does the bicyclic structure influence reactivity compared to monocyclic analogs?
Advanced
The rigid bicyclic framework:
- Enhances steric hindrance : Limits nucleophilic attack at the bridgehead, favoring selective reactions at the carboxylic acid group .
- Modulates electronic effects : The nitrogen atom in the three-membered ring increases electrophilicity, enabling unique reactions like ring-opening oxidations .
- Comparisons : Derivatives lacking the carboxylic acid group (e.g., 3-azabicyclo[3.1.0]hexane) show reduced hydrogen-bonding capacity and altered bioactivity .
What computational methods model interactions between this compound and biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes like γ-aminobutyric acid (GABA) transaminase .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QM/MM calculations : Analyze transition states for reactions catalyzed by the compound’s derivatives .
What analytical techniques confirm structural integrity and purity?
Q. Methodological
- HPLC (reverse-phase C18) : Quantify purity (>98%) with UV detection at 210 nm .
- High-resolution MS : Confirm molecular formula (C₈H₁₁NO₂) via exact mass (153.0790 Da) .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify bicyclic structure .
How is the compound utilized in studying enzyme inhibition mechanisms?
Q. Advanced
- Kinetic assays : Measure competitive inhibition of GABA transaminase using fluorogenic substrates (e.g., 4-aminobutyraldehyde) .
- Isothermal titration calorimetry (ITC) : Determine binding thermodynamics (ΔH, ΔS) to elucidate inhibition modes .
What are the challenges in derivatizing the carboxylic acid group?
Q. Advanced
- Steric hindrance : Use bulky activating agents (e.g., EDC/HOBt) for amide coupling .
- Racemization risk : Conduct reactions at low temperatures (0–4°C) and monitor via chiral HPLC .
How does the compound’s stability vary under different storage conditions?
Q. Methodological
- Long-term storage : -20°C under argon minimizes degradation; monitor via periodic HPLC .
- Solution stability : In aqueous buffers (pH 7.4), half-life is <24 hours, requiring fresh preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
